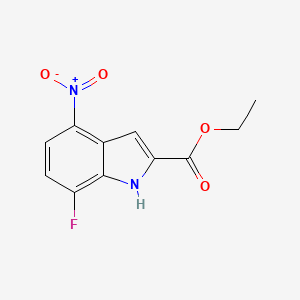
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 4th position on the indole ring, along with an ethyl ester group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Fluoro-4-nitroindole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine and nitro groups. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can produce a variety of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 7-Fluoro-4-nitroindole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-Fluoroindole-2-carboxylate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 4-Nitroindole-2-carboxylate: Lacks the fluorine atom, affecting its chemical properties and biological activities.
Ethyl 7-Fluoro-4-aminoindole-2-carboxylate:
Uniqueness
Ethyl 7-Fluoro-4-nitroindole-2-carboxylate is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C11H9FN2O4 |
|---|---|
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
ethyl 7-fluoro-4-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-9(14(16)17)4-3-7(12)10(6)13-8/h3-5,13H,2H2,1H3 |
Clave InChI |
HVTKSLJADXODCS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


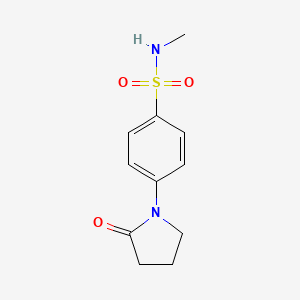

![3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13695251.png)
![1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)

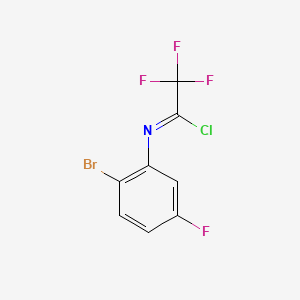
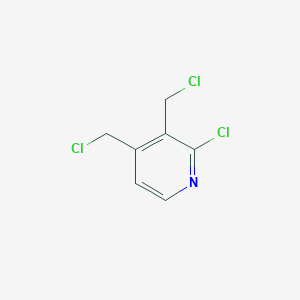
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)

![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)

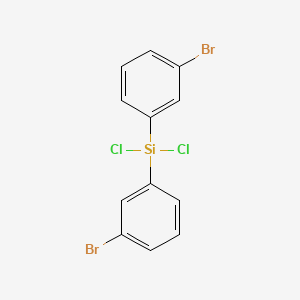
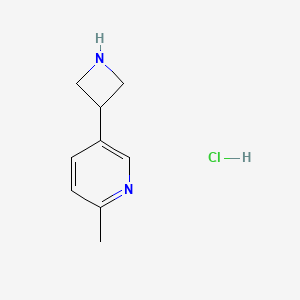
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
